molecular formula C17H21N5O2S2 B2647229 2-((5-(4-(3,4-Dimethylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105197-90-7

2-((5-(4-(3,4-Dimethylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2647229
CAS No.: 1105197-90-7
M. Wt: 391.51
InChI Key: QNCYVTIGHLRMCZ-UHFFFAOYSA-N
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Description

This compound appears to contain several functional groups and structural elements common in medicinal chemistry, including a piperazine ring, a thiadiazole ring, and a benzoyl group. These components are often found in biologically active molecules and could potentially confer various properties depending on their arrangement and the specific substitutions present .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms, and a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the piperazine ring is often involved in reactions with acids and bases, while the thiadiazole ring can participate in various substitution and addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, charge distribution, and the presence of polar or nonpolar regions could affect properties like solubility, melting point, and stability .

Scientific Research Applications

Synthesis and Biological Activities

A study highlights the synthesis of novel 1,3,4-thiadiazole amide compounds containing piperazine, exploring their inhibitory effects on Xanthomonas campestris and antiviral activity against tobacco mosaic virus, indicating potential agricultural applications (Z. Xia, 2015).

Anticholinesterase Activity

Another research avenue is the evaluation of benzothiazole derivatives bearing piperazine and thiocarbamate moieties for anticholinesterase properties, suggesting potential therapeutic applications in neurodegenerative diseases (U. Mohsen et al., 2014).

Antitumor and Antioxidant Evaluation

Compounds with 1,3,4-thiadiazole structures have been evaluated for their antitumor and antioxidant activities. This research indicates their potential as candidates for cancer treatment and their role in oxidative stress mitigation (W. Hamama et al., 2013).

Microbiological Activities

The synthesis of thiadiazolyl derivatives based on fatty acids and their evaluation for antimicrobial activities showcase the potential use of such compounds in creating nonionic surfactants with biomedical applications (Abdelmotaal Abdelmajeid et al., 2017).

Leishmanicidal Activity

Research into 2-(1-methyl-5-nitroimidazol-2-yl)-5-substituted-1,3,4-thiadiazole derivatives demonstrates significant leishmanicidal activity against Leishmania major promastigotes, suggesting potential for treating parasitic infections (A. Foroumadi et al., 2005).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many drugs work by interacting with proteins in the body, often binding to a specific site on the protein and influencing its activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to make general statements .

Future Directions

The future research directions for this compound would likely involve further studies to determine its biological activity, potential uses, and safety profile. This could include in vitro testing, animal studies, and eventually clinical trials if the early-stage research is promising .

Properties

IUPAC Name

2-[[5-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S2/c1-11-3-4-13(9-12(11)2)15(24)21-5-7-22(8-6-21)16-19-20-17(26-16)25-10-14(18)23/h3-4,9H,5-8,10H2,1-2H3,(H2,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCYVTIGHLRMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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